BenchChemオンラインストアへようこそ!

[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol

Chemical procurement Quality assurance Building block characterization

The compound [2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol (CAS 1180526-38-8) is a synthetic quinoline derivative featuring a 2-chloro substituent, a 3‑hydroxymethyl group, and a 6‑(4‑methoxybenzyloxy) ether. With a molecular formula of C₁₈H₁₆ClNO₃ and a molecular weight of 329.78 g/mol, it belongs to the class of polysubstituted quinolines used as advanced intermediates in medicinal chemistry.

Molecular Formula C18H16ClNO3
Molecular Weight 329.8 g/mol
Cat. No. B13868561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol
Molecular FormulaC18H16ClNO3
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=CC3=CC(=C(N=C3C=C2)Cl)CO
InChIInChI=1S/C18H16ClNO3/c1-22-15-4-2-12(3-5-15)11-23-16-6-7-17-13(9-16)8-14(10-21)18(19)20-17/h2-9,21H,10-11H2,1H3
InChIKeyRDYYOHFNQWQBSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol: Quinoline Building Block Procurement Guide


The compound [2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol (CAS 1180526-38-8) is a synthetic quinoline derivative featuring a 2-chloro substituent, a 3‑hydroxymethyl group, and a 6‑(4‑methoxybenzyloxy) ether . With a molecular formula of C₁₈H₁₆ClNO₃ and a molecular weight of 329.78 g/mol, it belongs to the class of polysubstituted quinolines used as advanced intermediates in medicinal chemistry . The 4‑methoxybenzyl (PMB) ether at position 6 distinguishes it from simpler 6‑alkoxyquinoline analogs by serving as both a lipophilicity modulator and a latent phenol handle, enabling divergent synthetic strategies that are not accessible with the corresponding 6‑methoxy or 6‑ethoxy derivatives [1].

Why 2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol Cannot Be Replaced by Simpler 6‑Alkoxyquinoline Analogs


Standard 6‑alkoxyquinoline‑3‑methanols (e.g., 6‑methoxy, 6‑ethoxy) are widely available but lack the synthetic optionality and physicochemical properties of the 6‑(4‑methoxybenzyloxy) derivative. The PMB ether imparts a calculated logP of approximately 3.04, substantially higher than the logP of 1.62 reported for 2‑chloro‑6‑methoxyquinoline‑3‑methanol [1]. This 1.42 log unit difference translates to a ~26‑fold greater partition coefficient, altering membrane permeability, solubility, and chromatographic behavior in ways that cannot be mimicked by simply changing the alkyl chain length [2]. Furthermore, the PMB group is orthogonally cleavable to reveal a 6‑hydroxyquinoline intermediate under mild conditions (e.g., DDQ or CAN), a transformation that is not feasible with methyl or ethyl ethers without harsh, potentially destructive reagents such as BBr₃ [3]. These structural and functional differences make direct substitution with generic 6‑alkoxy analogs chemically invalid in multi‑step synthetic sequences.

Quantitative Differentiation Evidence for 2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol vs. Closest Analogs


98% Certified Purity with Multi-Method Batch QC vs. Industry-Standard 95% for 6‑Methoxy Analog

The target compound is supplied with a certified purity of 98% and includes batch-specific quality control data encompassing NMR, HPLC, and GC analyses . In contrast, the direct analog 2‑chloro‑6‑methoxyquinoline‑3‑methanol (CAS 92172-83-3) is typically offered at a minimum purity specification of 95% without a comparable multi-method analytical package . This 3‑percentage‑point purity differential reduces the risk of unidentified impurities interfering with downstream reactions, particularly in palladium‑catalyzed cross‑couplings or enzymatic assays where trace metal or organic contaminants can poison catalysts or confound biological readouts.

Chemical procurement Quality assurance Building block characterization

LogP Differential of 1.42 Units (~26-Fold Higher Lipophilicity) Relative to 6-Methoxy Analog

The target compound exhibits a calculated logP of approximately 3.04, as indexed in the PrenDB database [1]. The closest structural analog, 2‑chloro‑6‑methoxyquinoline‑3‑methanol, has an experimentally validated ACD/LogP of 1.62 (ChemSpider) . The resulting ΔlogP of +1.42 corresponds to a ~26‑fold higher octanol/water partition coefficient based on the Hansch-Leo relationship [2]. This significant lipophilicity increase alters retention times in reversed‑phase HPLC, predicted membrane permeability, and plasma protein binding, making the target compound more suitable for applications requiring enhanced passive diffusion or specific chromatographic separation profiles.

Lipophilicity ADME prediction Chromatographic behavior

Orthogonal PMB Deprotection Enables Divergent Synthesis Not Accessible from 6-Methoxy or 6-Ethoxy Analogs

The 4‑methoxybenzyl (PMB) ether at position 6 is a well‑established protecting group that can be cleaved under mild oxidative conditions—using DDQ (2,3‑dichloro‑5,6‑dicyano‑1,4‑benzoquinone) or ceric ammonium nitrate (CAN)—to yield the free 6‑hydroxy intermediate [1]. In contrast, cleavage of the 6‑methoxy group in 2‑chloro‑6‑methoxyquinoline‑3‑methanol requires boron tribromide (BBr₃) at low temperature, a reagent that is incompatible with acid‑sensitive functional groups and generates corrosive by‑products [2]. This orthogonal deprotection capability allows the target compound to serve as a single intermediate for two distinct synthetic pathways: (i) direct use with the PMB ether intact for lipophilic target engagement, or (ii) PMB removal to install alternative substituents at the 6‑position (e.g., sulfonates, carbamates, or further alkyl/aryl ethers) via the phenol.

Protecting group strategy Divergent synthesis Phenol functionalization

6-Benzyloxyquinoline Pharmacophore Alignment for c-Met Kinase Inhibitor Development

The 6‑benzyloxyquinoline scaffold has been validated as a selective c‑Met kinase inhibitor pharmacophore by Nishii et al. (2010), with lead compound 89 exhibiting an enzymatic IC₅₀ of 9.3 nM against c‑Met and an anti‑proliferative IC₅₀ of 0.093 μM in the c‑Met‑driven MKN‑45 cell line [1]. The target compound’s 6‑(4‑methoxybenzyloxy) substituent directly maps onto this benzyloxyquinoline pharmacophore, with the para‑methoxy group offering a potential hydrogen‑bond acceptor that is absent in the unsubstituted benzyloxy series. In contrast, 2‑chloro‑6‑methoxyquinoline‑3‑methanol and its 6‑ethoxy homolog lack the extended aromatic ring system required to occupy the lipophilic back pocket observed in the c‑Met co‑crystal structure (PDB 3A4P) [2]. While no direct enzymatic assay data exist for the target compound itself, its structural alignment with the validated pharmacophore makes it a rationally prioritized intermediate for kinase inhibitor programs, a role that 6‑alkoxy analogs cannot fulfill.

Kinase inhibition c-Met Structure-activity relationship

Molecular Weight and Physicochemical Profile Differentiation Guides Application-Specific Selection

The target compound has a molecular weight of 329.78 g/mol and contains 3 hydrogen‑bond acceptors (quinoline N, PMB ether O, hydroxymethyl O) plus 1 hydrogen‑bond donor (hydroxymethyl OH) . The closest analog, 2‑chloro‑6‑methoxyquinoline‑3‑methanol, has a molecular weight of 223.66 g/mol with only 2 hydrogen‑bond acceptors and 1 donor . This 106.12 g/mol difference places the target compound closer to the center of Lipinski's rule‑of‑five space (MW < 500), which may be advantageous for fragment‑based drug discovery campaigns seeking slightly larger starting points, while the lower‑MW analog is more appropriate for fragment library applications. The target also differs from the 6‑ethoxy analog (MW 237.68 g/mol; CAS 333408‑52‑9) by 92.10 g/mol, and from the 7‑methoxy regioisomer (MW 223.65 g/mol; CAS 333408‑48‑3) by 106.13 g/mol, with the 6‑position PMB placement providing distinct electronic and steric environments relative to the 7‑substituted variant [1][2].

Molecular weight Physicochemical properties Building block selection

Procurement-Driven Application Scenarios for 2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol


c-Met Kinase Inhibitor Lead Optimization: Pharmacophore-Enabled Intermediate

The target compound’s 6‑(4‑methoxybenzyloxy)quinoline core aligns with the validated benzyloxyquinoline pharmacophore for selective c‑Met kinase inhibition, as reported by Nishii et al. (2010) where analog 89 achieved an enzymatic IC₅₀ of 9.3 nM [1]. Procurement of this intermediate enables rapid SAR exploration at the 2‑chloro (via nucleophilic aromatic substitution or cross‑coupling) and 3‑hydroxymethyl (via oxidation, alkylation, or reductive amination) positions. The para‑methoxy substituent on the benzyl group provides an additional handle for modulating electronic effects and hydrogen‑bonding capacity, a feature absent in the simpler 6‑methoxy analog. The 98% certified purity with multi‑method QC (NMR, HPLC, GC) reduces the risk of impurity‑derived false positives in kinase assays .

Divergent Synthesis of 6‑Functionalized Quinoline Libraries via PMB Deprotection

For medicinal chemistry groups building compound libraries, the target compound serves as a single procurement item that enables two distinct chemical series. Direct elaboration of the PMB‑protected scaffold yields lipophilic analogs (logP ≈ 3.04), while mild oxidative PMB cleavage (DDQ or CAN) generates a 6‑hydroxy intermediate for parallel library synthesis via O‑alkylation, O‑acylation, or sulfonylation [1]. This divergent workflow eliminates the need to procure both 6‑alkoxy and 6‑hydroxy quinoline building blocks separately, reducing supply chain complexity and cost. The 6‑methoxy analog cannot support this workflow without BBr₃‑mediated demethylation, which risks degradation of the 3‑hydroxymethyl and 2‑chloro functional groups .

Physicochemical Property Screening for CNS-Penetrant Quinoline Candidates

The target compound’s calculated logP of ~3.04 places it in the optimal lipophilicity range (logP 2–4) typically associated with favorable blood‑brain barrier permeability [1]. In contrast, the 6‑methoxy analog (logP 1.62) falls below this range, potentially limiting CNS exposure. Researchers screening quinoline‑based compound libraries for neurological targets can procuring this compound to assess whether the increased lipophilicity translates to improved in vitro permeability (e.g., PAMPA or MDCK assays) relative to the 6‑methoxy and 6‑ethoxy comparators. The higher molecular weight (329.78 vs. 223.66 g/mol) also provides a test case for evaluating MW‑dependent efflux transporter recognition in BBB models.

Chromatographic Method Development Using a High‑Purity Quinoline Standard

The 98% purity certification with orthogonal analytical characterization (NMR, HPLC, GC) makes this compound suitable as a reference standard for HPLC and LC‑MS method development in laboratories analyzing quinoline‑containing reaction mixtures [1]. Its distinct logP (~3.04) and retention behavior relative to common synthetic precursors and by‑products facilitate its use as a system suitability standard. The batch‑specific QC documentation provides traceability that is essential for GLP‑compliant analytical workflows, a procurement advantage over generic 6‑alkoxy analogs that are typically supplied with only a single assay value.

Quote Request

Request a Quote for [2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.